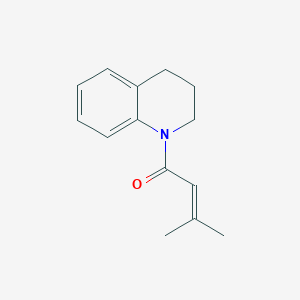
1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline, also known as MBTHQ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This molecule belongs to the class of tetrahydroquinolines, which have been studied for their biological activities, including anticancer, antiviral, and antimicrobial properties. In
Wirkmechanismus
The mechanism of action of 1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline is not fully understood, but several studies have suggested that it may act through multiple pathways. In cancer cells, 1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/AKT/mTOR pathway. In addition, 1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline has been shown to inhibit angiogenesis by downregulating VEGF expression. In hepatitis C virus-infected cells, 1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline has been shown to inhibit viral replication by inhibiting the NS5B polymerase. The exact mechanism of action of 1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline against dengue virus and plant pathogens is still under investigation.
Biochemical and Physiological Effects:
1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline has been shown to have several biochemical and physiological effects. In cancer cells, 1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline has been shown to inhibit cell proliferation and induce apoptosis. In addition, 1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline has been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis. In hepatitis C virus-infected cells, 1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline has been shown to inhibit viral replication. In plant pathogens, 1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline has been shown to inhibit the growth of several bacterial and fungal species.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline is its synthetic accessibility, which allows for the production of large quantities of the compound. In addition, 1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline has been shown to have low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of 1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline. One potential direction is the development of 1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline as a therapeutic agent for cancer and viral infections. Another potential direction is the use of 1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline as a building block for the synthesis of novel materials with unique properties. Additionally, further investigation is needed to fully understand the mechanism of action of 1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline and its potential applications in agriculture.
Synthesemethoden
The synthesis of 1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline involves the reaction of 3-methyl-2-butenoyl chloride with 1,2,3,4-tetrahydroquinoline in the presence of a base such as sodium carbonate. The reaction yields 1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline as a yellow solid with a melting point of 68-70°C. This method has been successfully used by several researchers to obtain 1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline with high purity and yield.
Wissenschaftliche Forschungsanwendungen
1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline has been investigated for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline has been studied for its anticancer activity. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline has also been investigated for its antiviral activity against hepatitis C virus and dengue virus. In agriculture, 1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline has been studied for its potential use as a pesticide due to its antimicrobial activity against plant pathogens. In material science, 1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline has been used as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
Produktname |
1-(3-Methyl-2-butenoyl)-1,2,3,4-tetrahydroquinoline |
|---|---|
Molekularformel |
C14H17NO |
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-3-methylbut-2-en-1-one |
InChI |
InChI=1S/C14H17NO/c1-11(2)10-14(16)15-9-5-7-12-6-3-4-8-13(12)15/h3-4,6,8,10H,5,7,9H2,1-2H3 |
InChI-Schlüssel |
LLDXRZZWHKLVLL-UHFFFAOYSA-N |
SMILES |
CC(=CC(=O)N1CCCC2=CC=CC=C21)C |
Kanonische SMILES |
CC(=CC(=O)N1CCCC2=CC=CC=C21)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[5-(4-Ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]succinic acid](/img/structure/B254864.png)
![2-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid](/img/structure/B254867.png)
![2-[(5Z)-4-oxo-5-(pyridinium-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanoate](/img/structure/B254868.png)
![3-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B254872.png)
![4-[5-(4-Butoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B254874.png)

![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-ethoxy-3-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B254876.png)
![4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-{4-nitrophenyl}-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254877.png)
![1-[[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-ethylthiourea](/img/structure/B254878.png)
![N-(3-((4-fluorophenyl)(morpholino)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B254880.png)
